molecular formula C7H6N2O3 B1249324 3-Carbamoylpicolinic Acid CAS No. 4733-65-7

3-Carbamoylpicolinic Acid

Cat. No. B1249324
CAS RN: 4733-65-7
M. Wt: 166.13 g/mol
InChI Key: CGDAWEVRGAIHJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Carbamoylpicolinic acid can be efficiently achieved through the imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide. This process utilizes intact Arthrobacter ureafaciens O-86 cells in a water-organic solvent two-phase system containing cyclohexanone at low pH to prevent spontaneous random hydrolysis. Optimized conditions lead to a high yield and purity of the product (Ogawa et al., 2000).

Molecular Structure Analysis

3-Carbamoylpicolinic acid's molecular structure is characterized by a picolinic acid core with a carbamoyl substituent. Its structure is foundational for understanding its reactivity and the basis for its utility in various chemical syntheses. The specifics of its molecular geometry and electronic configuration are critical for predicting its interactions and reactivity with other molecules.

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, notably in the formation of carbamoyl radicals under photoredox catalysis. These radicals are instrumental in the development of novel synthetic pathways, including the redox-neutral synthesis of functionalized 3,4-dihydroquinolin-2-ones through intermolecular addition-cyclization reactions (Petersen et al., 2017).

Scientific Research Applications

Specific Scientific Field

Virology and Medical Research

Summary of the Application

3-Carbamoylpicolinic Acid, a derivative of picolinic acid, has been found to have broad-spectrum antiviral abilities. It can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses .

Methods of Application or Experimental Procedures

The compound disrupts the entry of enveloped viruses into the host’s cell and prevents infection. The researchers found that picolinic acid specifically blocks this fusion, which explains its effectiveness against a variety of enveloped viruses .

Results or Outcomes

The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus. The compound stands out because it targets a host-derived component of the virus .

Synthesis of Agrochemicals and Pharmaceuticals

Specific Scientific Field

Chemical Engineering and Pharmaceutical Research

Summary of the Application

3-Carbamoylpicolinic Acid is a versatile building block for the synthesis of agrochemicals and pharmaceuticals .

Methods of Application or Experimental Procedures

The compound was prepared by imidase-catalyzed regiospecific hydrolysis of 2,3-pyridinedicarboximide with intact Arthrobacter ureafaciens O-86 cells .

Results or Outcomes

Photopolymerization and 3D Printing

Specific Scientific Field

Material Science and Engineering

Summary of the Application

3-Carbamoylpicolinic Acid and its derivatives have potential applications in photopolymerization processes for 3D printing .

Results or Outcomes

Obtaining of Polymers

Specific Scientific Field

Material Science and Engineering

Summary of the Application

The carboxylic acids, including 3-Carbamoylpicolinic Acid, present applications in the obtaining of polymers. They can act as monomers, additives, initiators, catalysts, dopants, etc .

Results or Outcomes

Currently, an area of great interest is the production of acidic polymers, with different applications, for example in the electronic area required that present characteristics such as electron donors, high .

Safety And Hazards

3-Carbamoylpicolinic Acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-carbamoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)4-2-1-3-9-5(4)7(11)12/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDAWEVRGAIHJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80437976
Record name 3-carbamoylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Carbamoylpicolinic Acid

CAS RN

4733-65-7
Record name 3-carbamoylpyridine-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80437976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Carbamoylpicolinic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Ovdiichuk - 2016 - theses.hal.science
… The reaction proceeds selectively with formation of the product 2 and no isomeric 3-carbamoylpicolinic acid was obtained. It can be explained by the effect of the electronegative …
Number of citations: 8 theses.hal.science

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